molecular formula C11H20O3 B13777608 2-(Cyclohexyloxy)-1-methylethyl acetate CAS No. 72727-61-8

2-(Cyclohexyloxy)-1-methylethyl acetate

Cat. No.: B13777608
CAS No.: 72727-61-8
M. Wt: 200.27 g/mol
InChI Key: KALNAECRVKZDPI-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8) is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . As a derivative of propanol, it is characterized by a cyclohexyloxy group and an acetate ester functionality, which often lends such molecules utility as high-boiling-point solvents or intermediates in organic synthesis . This chemical is valued in research and development for its potential application in the formulation of specialty coatings, inks, and cleaning agents, where its structure may contribute to desired solubility and evaporation properties. Researchers also utilize it as a building block or protecting group intermediate in multi-step synthetic routes, particularly in the development of pharmaceuticals and agrochemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes only. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72727-61-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-cyclohexyloxypropan-2-yl acetate

InChI

InChI=1S/C11H20O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h9,11H,3-8H2,1-2H3

InChI Key

KALNAECRVKZDPI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCCC1)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexyloxy 1 Methylethyl Acetate

Direct Esterification Approaches

Direct esterification methods involve the reaction of an alcohol with a carboxylic acid or its derivative to form the target ester. These are often the most atom-economical routes for synthesizing 2-(Cyclohexyloxy)-1-methylethyl acetate (B1210297).

Fischer Esterification with Catalytic Enhancements

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.eduorganic-chemistry.org In the synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate, this would involve the reaction of 2-(Cyclohexyloxy)-1-propanol with acetic acid.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.orgbyjus.com This is typically accomplished by using a large excess of one reactant (usually the more available and less expensive one) or by removing water as it is formed. masterorganicchemistry.com Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. cerritos.edumasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

A variety of strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids like zirconium(IV) or hafnium(IV) salts, can be used to catalyze the reaction. organic-chemistry.orgkhanacademy.org

Table 1: Catalysts and Conditions for Fischer Esterification

Catalyst Type Examples Typical Conditions Advantages/Disadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOH Reflux in excess alcohol or with water removal Inexpensive, effective; can cause side reactions (e.g., dehydration of alcohols).
Lewis Acids ZrCl₄, HfCl₄, FeCl₃ Milder conditions, often room temperature to gentle heat High catalytic activity, sometimes more selective; can be moisture-sensitive and more expensive.

| Solid Acid Catalysts | Sulfonated resins (e.g., Amberlyst), Zeolites, Heteropolyacids | Higher temperatures, continuous flow or batch reactors | Reusable, easy to separate from the reaction mixture, often environmentally benign. google.com |

Steglich Esterification with Carbodiimide Reagents

The Steglich esterification is a particularly mild and efficient method for forming esters, making it suitable for sensitive or sterically hindered substrates. organic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent to activate the carboxylic acid. nih.gov

The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgrsc.org The process generally occurs at room temperature in aprotic solvents like dichloromethane (B109758) (DCM). wikipedia.org The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. rsc.org This "active ester" is then readily attacked by the alcohol, 2-(Cyclohexyloxy)-1-propanol, to yield the final product, this compound. The DCC is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in many organic solvents and can often be removed by filtration. wikipedia.org A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is suppressed by the addition of DMAP. wikipedia.org

Table 2: Reagents for Steglich Esterification

Reagent Type Examples Role in Reaction Key Features
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (water-soluble carbodiimide) Activates the carboxylic acid by forming an O-acylisourea intermediate. nih.gov Highly effective coupling agents; produce urea byproducts.
Catalysts DMAP (4-dimethylaminopyridine), PPY (4-pyrrolidinopyridine) Acts as an acyl transfer agent, increasing reaction rate and preventing side reactions. organic-chemistry.org Highly nucleophilic catalysts used in small, catalytic amounts.

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile | Provides a non-reactive medium for the reaction. | Aprotic solvents are generally used. wikipedia.org |

Transesterification Protocols for Ester Exchange Reactions

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. biofueljournal.com To synthesize this compound via this route, 2-(Cyclohexyloxy)-1-propanol would be reacted with a simple acetate ester, such as methyl acetate or ethyl acetate, in the presence of an acid or base catalyst. asianpubs.org

To drive the equilibrium toward the desired product, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation as it is formed. biofueljournal.com Using the acetate reactant itself as a solvent (in large excess) can also effectively shift the equilibrium. biofueljournal.com

Both acid and base catalysts can be employed. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, function similarly to their role in Fischer esterification by protonating the carbonyl group of the starting ester. biofueljournal.com Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, work by deprotonating the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the starting ester. Strongly acidic cation-exchange resins have also proven effective and offer the advantage of easy separation. asianpubs.orgresearchgate.net

Table 3: Common Conditions for Transesterification

Parameter Examples Purpose
Acetate Source Methyl acetate, Ethyl acetate, Vinyl acetate Acts as the acyl donor. Vinyl acetate is often advantageous as the byproduct, acetaldehyde, is volatile and does not participate in a reverse reaction. nih.gov
Catalyst H₂SO₄, p-TsOH (acid); NaOCH₃, K₂CO₃ (base); Cation-exchange resins Accelerates the ester exchange reaction.

| Reaction Conditions | Heating under reflux with distillation of the alcohol byproduct. | Shifts the reaction equilibrium to favor product formation. biofueljournal.com |

Indirect Synthetic Routes

Indirect routes involve the formation of the target molecule through a sequence of reactions, where the final ester linkage is created from a precursor that already contains either the cyclohexyloxy or the acetate moiety.

Acetylation of 2-(Cyclohexyloxy)-1-propanol

A straightforward indirect method for preparing this compound is the direct acetylation of the precursor alcohol, 2-(Cyclohexyloxy)-1-propanol. This common transformation can be achieved using various acetylating agents.

The most common reagents are acetic anhydride (B1165640) and acetyl chloride. When using acetic anhydride, the reaction can be catalyzed by acids (like sulfuric acid) or bases (like pyridine (B92270) or DMAP). Pyridine is often used as both a catalyst and a solvent, and it also serves to neutralize the acetic acid byproduct. Acetyl chloride is more reactive and typically reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to scavenge the hydrogen chloride (HCl) that is formed. These reactions are generally high-yielding and proceed under mild conditions.

Table 4: Common Acetylating Agents

Acetylating Agent Formula Byproduct Typical Conditions
Acetyl Chloride CH₃COCl HCl Pyridine or triethylamine as a base, often at 0 °C to room temperature.

| Acetic Anhydride | (CH₃CO)₂O | CH₃COOH | Acid (e.g., H₂SO₄) or base (e.g., pyridine, DMAP) catalyst; often with gentle heating. |

Etherification of a Hydroxypropyl Acetate Precursor with Cyclohexanol (B46403) Derivatives

An alternative indirect route involves forming the ether linkage as the final key step. This strategy would start with a commercially available hydroxypropyl acetate, such as 1,2-propanediol monoacetate (a mixture of isomers), and react it with a cyclohexanol derivative.

A classic method for forming the ether bond is the Williamson ether synthesis. In this approach, the hydroxyl group of the hydroxypropyl acetate precursor is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide is then reacted with a cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl tosylate, in an Sₙ2 reaction to form the desired ether linkage. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used for this reaction.

Table 5: Reagents for Williamson Ether Synthesis

Reactant Type Examples Role
Base Sodium hydride (NaH), Potassium hydride (KH) Deprotonates the alcohol to form a nucleophilic alkoxide.
Cyclohexyl Electrophile Cyclohexyl bromide, Cyclohexyl iodide, Cyclohexyl tosylate (Cyclohexyl OTs) Provides the cyclohexyl group and a good leaving group for the Sₙ2 reaction.

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides an anhydrous, polar aprotic medium to facilitate the Sₙ2 reaction. |

Multi-Component Reactions for Carbon-Oxygen Bond Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. In the context of forming carbon-oxygen bonds for ester synthesis, MCRs can offer a convergent and efficient alternative to traditional multi-step linear syntheses.

While a specific, named multi-component reaction for the direct synthesis of this compound from cyclohexanol, a propylene (B89431) source, and an acetate source in a single step is not prominently documented in the literature, the principles of MCRs can be applied conceptually. Such a reaction would require the simultaneous and controlled formation of both an ether and an ester linkage. However, the synthesis of propylene glycol ether acetates is more commonly achieved through a sequential, two-step process. This involves an initial etherification reaction followed by a separate esterification step. This stepwise approach allows for greater control over the regioselectivity of the ether formation and ensures high yields in the subsequent esterification, which can be challenging to achieve simultaneously in a single MCR transformation.

Chemo- and Regioselective Synthesis

The synthesis of this compound from fundamental precursors like propylene oxide and cyclohexanol necessitates precise control over both chemo- and regioselectivity to ensure the desired isomer is formed with high purity.

Strategies for Selective Esterification of Polyols

The precursor to this compound is 1-(Cyclohexyloxy)propan-2-ol (B13753150), a secondary alcohol. The final step in the synthesis is the esterification of this secondary hydroxyl group. When starting from a polyol like propylene glycol, which contains both a primary and a secondary alcohol, selective reaction at one site is a significant challenge. However, in the standard synthesis of the target compound, the etherification step is performed first, yielding a molecule with only one remaining hydroxyl group, thus simplifying the esterification.

The esterification of this secondary alcohol can be achieved through various methods. Traditional Fischer esterification, using acetic acid in the presence of an acid catalyst, is a common approach. mdpi.comresearchgate.net To drive the reaction to completion, water, a byproduct of the reaction, is typically removed. mdpi.com The use of more reactive acylating agents like acetyl chloride or acetic anhydride can also be employed, often under catalyst-free or base-catalyzed conditions. iiste.orgresearchgate.net For instance, acetyl chloride has been used for the uncatalyzed, solvent-free esterification of various aliphatic alcohols, including secondary alcohols, with high to excellent yields. iiste.orgresearchgate.net

Selective esterification becomes critical when other reactive functional groups are present. In such cases, enzyme-catalyzed methods can offer superior chemoselectivity. For example, some lipases have been shown to selectively esterify primary alcohols to the complete exclusion of secondary alcohols, a property that can be exploited in complex polyol substrates. nsf.govnih.gov

Control over Ether Formation in Competitive Reaction Environments

The regioselectivity of the ether formation is arguably the most critical step in the synthesis. The key precursor, 1-(Cyclohexyloxy)propan-2-ol, is synthesized by the ring-opening of propylene oxide with cyclohexanol. This reaction can result in two different isomers depending on which carbon of the epoxide ring the cyclohexanol attacks:

Attack at the less sterically hindered methylene (B1212753) carbon (C1) : This yields the desired secondary alcohol, 1-(Cyclohexyloxy)propan-2-ol (the α-isomer).

Attack at the more sterically hindered methine carbon (C2) : This yields the primary alcohol, 2-(Cyclohexyloxy)propan-1-ol (the β-isomer).

The choice of catalyst is paramount in controlling this regioselectivity. It is well-established that base-catalyzed reactions favor the formation of the secondary alcohol. researchgate.net The basic catalyst, such as potassium hydroxide (B78521), deprotonates the cyclohexanol to form a cyclohexoxide nucleophile, which then attacks the least sterically hindered carbon of the propylene oxide ring, leading predominantly to the secondary alcohol. researchgate.netacademax.com In contrast, acid-catalyzed ring-opening of propylene oxide typically results in a mixture of both the primary and secondary alcohol products, as the reaction proceeds through a carbocation-like transition state where attack can occur at both carbons. researchgate.net Therefore, to synthesize this compound with high isomeric purity, a base-catalyzed etherification is the preferred method.

Catalyst TypePredominant Product IsomerRationale
Basic Catalyst (e.g., KOH, NaOH)1-(Cyclohexyloxy)propan-2-ol (Secondary Alcohol)Nucleophilic attack occurs at the least sterically hindered carbon of the propylene oxide ring. researchgate.net
Acidic Catalyst (e.g., H₂SO₄)Mixture of primary and secondary alcoholsReaction proceeds via a more carbocation-like transition state, allowing for attack at both the primary and secondary carbons. researchgate.net

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound, several green chemistry principles can be applied, including the use of solvent-free conditions and biocatalysis.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. The esterification step in the synthesis of this compound is particularly amenable to solvent-free conditions.

Several studies have demonstrated the feasibility of solvent-free esterifications for a variety of carboxylic acids and alcohols. nih.govresearchgate.net For example, supported iron oxide nanoparticles have been used as an efficient and recoverable catalyst for the esterification of various carboxylic acids under solvent-free, reflux conditions. nih.gov Another approach involves the uncatalyzed reaction of alcohols with acetyl chloride at room temperature, which proceeds efficiently without any solvent. iiste.orgresearchgate.net This method is advantageous due to its mild conditions and the easy separation of the gaseous HCl byproduct. iiste.org The use of solid-phase Lewis acid catalysts, such as zinc chloride supported on silica (B1680970) gel, has also proven effective for promoting esterification under solvent-free conditions, sometimes enhanced by microwave irradiation. researchgate.net

Biocatalytic Synthesis Utilizing Lipases or Esterases

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. Lipases are particularly well-suited for ester synthesis and transesterification reactions. nih.gov

The synthesis of this compound can be achieved by the lipase-catalyzed esterification of 1-(Cyclohexyloxy)propan-2-ol with an acyl donor like acetic acid or an acetate ester (transesterification). Immobilized lipases are often used to simplify catalyst recovery and reuse. A widely used and robust biocatalyst for the acylation of secondary alcohols is the immobilized lipase (B570770) from Candida antarctica B (commonly known as Novozym 435). nih.gov This enzyme is known for its broad substrate specificity and high activity in organic solvents. nih.gov

Sustainable Catalytic Systems (e.g., Heterogeneous Catalysis)

The primary sustainable approach involves the use of solid acid catalysts that can effectively promote both the etherification and acetylation reactions. These materials provide active sites for the reactions to occur while remaining in a separate phase from the reactants and products, thereby facilitating their removal by simple filtration. This circumvents the need for neutralization and separation steps associated with homogeneous catalysts like sulfuric or p-toluenesulfonic acid.

Several classes of heterogeneous catalysts have demonstrated high efficacy in analogous etherification and acetylation reactions, suggesting their potential application in the synthesis of this compound. These include ion-exchange resins, zeolites, and other solid acid materials.

Ion-Exchange Resins:

Strongly acidic cation-exchange resins, such as those with sulfonic acid functional groups (-SO₃H) supported on a polymer backbone (e.g., styrene-divinylbenzene), are well-documented catalysts for esterification and etherification reactions. scirp.orgripublication.com Their advantages include high catalytic activity under relatively mild conditions and the ability to be reused multiple times without significant loss of performance. scirp.org For instance, macroporous resins like Amberlyst-15 have been successfully employed in the synthesis of propylene glycol methyl ether acetate (PGMEA), a structurally related compound. mdpi.compsecommunity.org The porous structure of these resins allows for efficient access of reactants to the catalytic sites. researchgate.net

The application of ion-exchange resins to the synthesis of this compound would likely involve the etherification of propylene glycol with cyclohexanol, followed by the acetylation of the intermediate alcohol. The resin's acidic sites can protonate the alcohol, facilitating nucleophilic attack by the other alcohol in the etherification step, and can activate the acetylating agent in the subsequent esterification. Studies on the esterification of various alcohols using ion-exchange resins have shown high yields and selectivities. scirp.orgripublication.com

Zeolites:

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and/or Lewis acid sites, making them highly effective and shape-selective catalysts for a variety of organic transformations. researchgate.netmdpi.com Their application in etherification and acetylation reactions is well-established. For example, zeolites such as USY, HZSM-5, and H-Beta have been evaluated for the etherification of glycerol (B35011) with alcohols, demonstrating high conversions. researchgate.net The hydrophobicity and pore structure of the zeolite can significantly influence the catalytic activity and selectivity. researchgate.net

In the context of producing this compound, zeolites could catalyze the etherification of propylene glycol with cyclohexanol. The shape selectivity of certain zeolites might favor the formation of the desired isomer. Subsequently, the same or a different zeolite catalyst could be used for the acetylation of the 1-(cyclohexyloxy)propan-2-ol intermediate. The acidic sites within the zeolite pores would activate the reactants and facilitate the ester formation. Research on the vapor-phase acetylation of alcohols over zeolite catalysts has shown promising results, highlighting their potential for continuous-flow processes. mdpi.com

Other Solid Acid Catalysts:

A variety of other solid materials exhibiting acidic properties have been explored for similar transformations. Expansive graphite, for instance, has been shown to be an efficient and reusable catalyst for the acetylation of primary and secondary alcohols with acetic anhydride under mild conditions. This material offers the advantages of being inexpensive and environmentally benign. Heteropolyacids (HPAs) are another class of strong solid acids that can effectively catalyze acetylation reactions. semanticscholar.org Their acidity can be tuned by altering their composition, and they can be immobilized on supports to enhance their stability and reusability.

The following tables summarize research findings for analogous etherification and acetylation reactions using various heterogeneous catalysts, providing insights into the potential conditions and outcomes for the synthesis of this compound.

Table 1: Performance of Heterogeneous Catalysts in Analogous Etherification Reactions

CatalystReactantsProductKey FindingsReference
Aluminum-modified titanium silicalite-1Propylene, Hydrogen Peroxide, MethanolPropylene glycol methyl etherAchieved 91.53% selectivity for propylene glycol methyl ether under optimized conditions. The synergy between aluminum and titanium sites was crucial for the one-pot synthesis. rsc.org
MCM-41Propylene oxide, MethanolPropylene glycol methyl etherEfficient and reusable catalyst for the synthesis of 1-methoxy-2-propanol (B31579) as the predominant product. researchgate.net
Sulfonic acid functionalized HY and HZSM-5 zeolitesGlycerol, tert-Butyl alcoholGlycerol tert-butyl ethersHY zeolites with larger channels were more active. Functionalization with 3-mercaptopropyltrimethoxysilane followed by oxidation yielded catalysts with high acidity and good yields of more substituted ethers. mdpi.com

Table 2: Performance of Heterogeneous Catalysts in Analogous Acetylation Reactions

CatalystSubstrateAcylating AgentKey FindingsReference
Amberlyst-15Propylene glycol methyl etherAcetic acidDemonstrated to be a stable and effective solid catalyst for streamlining the synthesis of propylene glycol methyl ether acetate (PGMEA), with kinetic parameters successfully modeled for reactor design. mdpi.com
Expansive graphiteVarious primary and secondary alcohols and phenolsAcetic anhydrideEfficient and high-yield acetylation under mild conditions. The catalyst was easily recoverable and reusable for up to four cycles without a significant decrease in activity.
Heteropolyacids (Preyssler, Wells-Dawson, Keggin)Various alcohols, phenols, and salicylic (B10762653) acidAcetic anhydrideEco-friendly and recyclable solid acid catalysts. Preyssler catalyst was found to be the most efficient for this purpose. semanticscholar.org
Copper(II) tetrafluoroborateStructurally diverse phenols, alcohols, thiols, and aminesAcetic anhydrideEfficiently catalyzes acetylation under solvent-free conditions at room temperature, including for acid-sensitive alcohols. organic-chemistry.org

Stereochemical Investigations of 2 Cyclohexyloxy 1 Methylethyl Acetate

Enantioselective Synthesis of (R)- and (S)-2-(Cyclohexyloxy)-1-methylethyl Acetate (B1210297)

The preparation of single enantiomers of 2-(cyclohexyloxy)-1-methylethyl acetate can be achieved through various asymmetric synthesis or resolution strategies. These methods aim to produce the desired enantiomer in high yield and high enantiomeric excess (ee).

Chiral Catalyst-Mediated Esterification or Etherification

One direct approach to enantiopure this compound is through the kinetic resolution of its precursor alcohol, racemic 2-(cyclohexyloxy)-1-methylethanol, via a chiral catalyst-mediated acylation. Non-enzymatic, small-molecule chiral catalysts, such as N-heterocyclic carbenes (NHCs), have proven effective for the enantioselective acylation of racemic secondary alcohols. acs.org In a typical procedure, the racemic alcohol would be treated with an acyl donor, like vinyl diphenylacetate, in the presence of a chiral NHC catalyst. The catalyst selectively acylates one enantiomer at a much faster rate, allowing for the separation of the enantioenriched acetate from the unreacted, enantioenriched alcohol. acs.org This strategy provides access to both enantiomers of the target compound.

Alternatively, the chiral ether linkage could be formed through an enantioselective process, although this is often a more complex synthetic route.

Asymmetric Hydrogenation of Precursor Olefins

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. For the synthesis of this compound, a suitable prochiral olefin precursor, such as 2-(cyclohexyloxy)prop-1-en-1-yl acetate, could be hydrogenated using a chiral transition metal catalyst. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are well-established for the asymmetric hydrogenation of various functionalized olefins.

The mechanism involves the coordination of the olefin to the chiral metal center, followed by the stereoselective addition of hydrogen across the double bond. The facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand, leading to the formation of one enantiomer of the product in excess. This method is highly efficient and atom-economical, and modern catalysts can achieve excellent enantioselectivities for a wide range of substrates. morressier.com

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is one of the most widely used and efficient methods for obtaining enantiomerically pure secondary alcohols and their corresponding acetates. This technique utilizes the high stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic mixture. mdpi.com

For this compound, two primary EKR strategies are applicable:

Enantioselective esterification of racemic 2-(cyclohexyloxy)-1-methylethanol: The racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), producing (R)-2-(cyclohexyloxy)-1-methylethyl acetate and leaving behind the unreacted (S)-2-(cyclohexyloxy)-1-methylethanol.

Enantioselective hydrolysis of racemic this compound: The racemic acetate is subjected to hydrolysis catalyzed by a lipase in an aqueous buffer. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-acetate) to the corresponding (R)-alcohol, leaving the unreacted (S)-acetate. mdpi.com

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas fluorescens lipase, and Thermomyces lanuginosus lipase (TLL) are commonly employed due to their broad substrate scope and high enantioselectivity. mdpi.commdpi.com The efficiency of the resolution is influenced by factors including the choice of enzyme, solvent, acyl donor, and temperature. A successful kinetic resolution can yield both the alcohol and acetate products with very high enantiomeric excess (>99% ee) at or near the theoretical maximum conversion of 50%. mdpi.com

EnzymeSubstrate StrategyAcyl Donor / MediumTypical Outcome
Candida antarctica Lipase B (Novozym 435)Esterification of rac-alcoholVinyl Acetate in n-HeptaneHigh conversion (~50%) and excellent ee (>99%) for both product and remaining substrate.
Pseudomonas fluorescens Lipase (Amano AK)Hydrolysis of rac-acetatePhosphate buffer / MeCNHigh conversion (~50%) and excellent ee (>99%) for remaining acetate and product alcohol. mdpi.com
Thermomyces lanuginosus Lipase (TLL)Hydrolysis of rac-acetatePhosphate buffer / MeCNHigh conversion (~50%) and excellent ee (>99%) for both enantiomers. mdpi.com

This table presents typical outcomes for lipase-catalyzed kinetic resolutions of secondary alcohols and their acetates, analogous to the target compound.

Chiral Auxiliary Approaches

The chiral auxiliary strategy involves covalently attaching an enantiopure molecule (the auxiliary) to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of this compound, a prochiral precursor such as a 2-(cyclohexyloxy)acetic acid derivative could be coupled to a chiral auxiliary, for instance, an Evans oxazolidinone. The resulting imide can then undergo diastereoselective alkylation at the α-carbon with a methylating agent. The bulky auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-(cyclohexyloxy)propanoic acid, which can then be reduced and acetylated to afford the final product.

Diastereoselective Synthesis of Analogs

Diastereoselective synthesis becomes relevant when creating analogs of this compound that contain an additional stereocenter, for example, on the cyclohexyl ring. In such cases, the goal is to control the relative configuration between the new and existing stereocenters.

For instance, if an enantiopure precursor containing a substituted cyclohexyl ring is used, subsequent reactions to build the 1-methylethyl acetate side chain can be influenced by the existing stereocenter. A common strategy involves the addition of a nucleophile to a carbonyl group, where the stereochemical outcome is directed by the steric and electronic properties of the chiral substrate. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. beilstein-journals.orgnih.gov The synthesis of complex molecules with multiple stereocenters often relies on a sequence of such diastereoselective reactions.

Determination of Enantiomeric Excess and Absolute Configuration

Following the synthesis of an enantioenriched sample, it is crucial to determine its purity (enantiomeric excess) and to assign the absolute configuration (R or S).

Enantiomeric Excess (ee): The most common method for determining the ee of chiral compounds is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral molecules, including alcohols and esters. nih.gov

Absolute Configuration: Several methods can be employed to determine the absolute configuration of the synthesized product:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. nih.govspringernature.com It requires the formation of a high-quality single crystal of the chiral compound, often as a derivative containing a heavy atom or an internal reference of known configuration. nih.govresearchgate.net The diffraction pattern of the crystal allows for the unambiguous assignment of the spatial arrangement of atoms.

NMR Spectroscopy (Mosher's Method): This is a widely used spectroscopic technique for determining the absolute configuration of secondary alcohols. stackexchange.comspringernature.comnih.govnih.govresearchgate.net The chiral alcohol is derivatized by esterification with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid). springernature.com The resulting diastereomeric Mosher esters are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl ring of the MTPA reagent causes predictable shifts in the proton signals of the groups neighboring the stereocenter. By comparing the chemical shifts (Δδ = δS - δR) between the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. stackexchange.comnih.gov

Correlation to Known Compounds: The absolute configuration can also be determined by chemically correlating the new compound to a known compound whose absolute configuration has been previously established. This can involve comparing physical data, such as the sign of optical rotation, with literature values for structurally similar compounds, although this method must be used with caution.

Analytical MethodPrincipleApplication to Target Compound
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. nih.govBaseline separation of (R)- and (S)-enantiomers, allowing for quantification of enantiomeric excess (ee).
X-ray Crystallography Diffraction of X-rays by a single crystal provides the unambiguous 3D structure. springernature.comDefinitive assignment of the (R) or (S) configuration of a crystalline derivative.
Mosher's Method (NMR) ¹H NMR analysis of diastereomeric esters formed with (R)- and (S)-MTPA. Anisotropic effects cause predictable chemical shift differences (Δδ). springernature.comnih.govDetermination of the absolute configuration of the precursor alcohol, 2-(cyclohexyloxy)-1-methylethanol.

This table summarizes the primary methods for analyzing the stereochemical properties of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

The separation of the stereoisomers of this compound can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds and are a common choice for method development. nih.govasianpubs.org

For a compound like this compound, which possesses a chiral center at the 1-methyl ethyl group, a typical approach would involve screening several polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with various mobile phases. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers. asianpubs.org The selection of the specific chiral stationary phase and mobile phase is often determined empirically through screening studies.

A hypothetical data table for the chiral HPLC separation of this compound enantiomers is presented below. This table illustrates the type of data that would be generated in such an investigation.

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.08.510.22.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (95:5)0.812.113.51.8

Derivatization with Chiral Shift Reagents for Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot distinguish between enantiomers as they have identical spectra in an achiral environment. However, through the use of chiral shift reagents (CSRs), it is possible to induce diastereomeric interactions that lead to chemical shift differences between the signals of the two enantiomers. libretexts.org

Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used chiral shift reagents. When a chiral substrate like this compound interacts with a chiral shift reagent, it forms transient diastereomeric complexes. The differing spatial arrangements of the enantiomers within these complexes result in distinct magnetic environments, causing the corresponding protons in the NMR spectrum to resonate at different frequencies. This allows for the determination of enantiomeric purity by integrating the separated signals.

The magnitude of the induced chemical shift difference (ΔΔδ) is dependent on the specific chiral shift reagent used, the substrate, the solvent, and the molar ratio of the reagent to the substrate. Below is a representative data table illustrating the expected chemical shift differences for a proton near the chiral center of this compound in the presence of a chiral shift reagent.

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) with Eu(hfc)₃ (ppm) - Enantiomer 1Chemical Shift (δ) with Eu(hfc)₃ (ppm) - Enantiomer 2Chemical Shift Difference (ΔΔδ) (ppm)
-CH(OAc)-4.905.155.250.10
-CH₃1.251.401.480.08

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Stereochemistry Assignment

Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides detailed information about the three-dimensional structure of a molecule, making it a powerful tool for the unambiguous determination of its absolute stereochemistry. nih.gov

The VCD spectrum of a chiral molecule is highly sensitive to its conformation. For a flexible molecule like this compound, a comprehensive conformational analysis is a prerequisite for the accurate prediction of its VCD spectrum. This typically involves computational methods, such as Density Functional Theory (DFT), to identify the low-energy conformers and their relative populations. researchgate.net

The experimental VCD spectrum is then compared to the computationally predicted spectra for each enantiomer. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the molecule. The comparison often involves a visual inspection of the spectral patterns as well as the use of similarity indices.

A summary of the type of research findings that would be expected from a VCD analysis of this compound is presented in the following table.

StereoisomerExperimental VCD Signatures (cm⁻¹)Computationally Predicted VCD Signatures (cm⁻¹)CorrelationAbsolute Configuration Assignment
Enantiomer A(+) at 1740, (-) at 1230(+) at 1738, (-) at 1225High(R)
Enantiomer B(-) at 1740, (+) at 1230(-) at 1738, (+) at 1225High(S)

Chemical Reactivity and Transformation of 2 Cyclohexyloxy 1 Methylethyl Acetate

Hydrolytic Stability under Varying pH Conditions

The ester linkage in 2-(Cyclohexyloxy)-1-methylethyl acetate (B1210297) is susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol. The rate and mechanism of this reaction are highly dependent on the pH of the solution. jk-sci.com

Under acidic conditions, the hydrolysis of the ester is a reversible process. jk-sci.com The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. jk-sci.com

2-(Cyclohexyloxy)-1-methylethyl acetate + H₂O ⇌ Acetic acid + 2-(Cyclohexyloxy)-1-methylethanol

The kinetics of this reaction are typically first-order with respect to the ester and the acid catalyst. youtube.com The rate of hydrolysis is influenced by steric effects around the carbonyl group. researchgate.net In the case of this compound, the secondary nature of the alcohol portion may introduce some steric hindrance, potentially slowing the reaction compared to a primary acetate. researchgate.net

Table 1: Expected Kinetic Data for Acid-Catalyzed Hydrolysis of this compound (Note: The following table is illustrative and outlines the expected data from kinetic studies. Specific experimental values for this compound are not readily available in the literature.)

Parameter Expected Value/Trend
Rate Law Rate = k[Ester][H⁺]
Effect of pH Rate increases with decreasing pH
Activation Energy (Ea) Moderate, typical for AAC2 mechanism

| Steric Effects | Slower rate compared to less hindered esters |

In the presence of a strong base, such as sodium hydroxide (B78521), esters undergo saponification, an irreversible hydrolysis reaction. quora.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. jk-sci.com This is generally a more efficient method for ester cleavage than acid-catalyzed hydrolysis because the final deprotonation of the resulting carboxylic acid drives the reaction to completion. jk-sci.com

This compound + OH⁻ → Acetate + 2-(Cyclohexyloxy)-1-methylethanol

The reaction follows a second-order rate law, being first-order in both the ester and the hydroxide ion. arkat-usa.org While steric hindrance can slow down saponification, even hindered esters can be hydrolyzed under appropriate conditions, such as using a non-aqueous medium to enhance the nucleophilicity of the hydroxide ion. arkat-usa.orgscite.ai

Table 2: Mechanistic Details of Base-Promoted Saponification (Note: This table presents the generally accepted mechanism for ester saponification, which is applicable to the target compound.)

Step Description
1. Nucleophilic Attack The hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
2. Tetrahedral Intermediate A tetrahedral alkoxide intermediate is formed.
3. Leaving Group Departure The alkoxide group (2-(cyclohexyloxy)-1-methylethoxide) is eliminated.

| 4. Acid-Base Reaction | The alkoxide, being a strong base, deprotonates the newly formed acetic acid, driving the reaction to completion. |

Transesterification Reactions with Other Alcohols

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org For this compound, this would involve reacting it with a different alcohol (R-OH) to produce a new ester and 2-(Cyclohexyloxy)-1-methylethanol.

The general reaction is:

This compound + R-OH ⇌ Acetic acid R-ester + 2-(Cyclohexyloxy)-1-methylethanol

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or one of the products is removed as it is formed. biofueljournal.com Various catalysts can be employed, including strong acids (like sulfuric acid), bases (like sodium methoxide), or solid catalysts such as acidic cation-exchange resins. asianpubs.org The choice of catalyst and reaction conditions will depend on the specific alcohol being used and the desired outcome. organic-chemistry.org

Ether Cleavage Reactions

The cyclohexyl ether linkage in this compound is generally more stable than the ester linkage and requires more stringent conditions to cleave. wikipedia.orglibretexts.org Ether cleavage typically requires strong acids or specific Lewis acids. masterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are effective reagents for cleaving ethers. masterorganicchemistry.commdma.ch The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack, often by a halide ion from the Lewis acid reagent.

Given the structure of this compound, cleavage could potentially occur at either of the C-O bonds of the ether. However, attack at the cyclohexyl carbon is more likely due to steric considerations and the nature of the intermediate. The products would be a halocyclohexane and the corresponding alcohol derivative of the other fragment.

Table 3: Common Lewis Acids for Ether Cleavage and Their General Reactivity (Note: This table provides examples of reagents used for ether cleavage and is not based on specific studies of this compound.)

Lewis Acid Typical Conditions
Boron tribromide (BBr₃) Often used at low temperatures in an inert solvent like dichloromethane (B109758).
Aluminum chloride (AlCl₃) Generally requires higher temperatures. mdma.ch

| Iodine | Can catalyze the cleavage of cyclic ethers with acyl chlorides. mdpi.com |

Hydrogenolysis is a method of cleaving bonds by reaction with hydrogen gas, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. While this method is most common for benzylic ethers, it can also be applied to other types of ethers under more forcing conditions. nih.gov For the cyclohexyl ether in this compound, hydrogenolytic cleavage would be challenging and likely require high pressures and temperatures. This method is generally less practical for this type of ether compared to acidic or Lewis acid-mediated cleavage.

Reactions Involving the Acetate Moiety

The acetate group is a versatile functional handle, susceptible to various transformations common to esters. These reactions primarily involve the cleavage of the acyl-oxygen bond.

The acetate group of this compound can be reduced to its corresponding alcohol, 2-(Cyclohexyloxy)-1-methylethanol. This transformation is typically achieved using powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the ester to a primary alcohol. byjus.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, followed by nucleophilic addition of a second hydride equivalent to the intermediate aldehyde.

The general reaction is as follows: CH₃COOCH(CH₃)CH₂O-C₆H₁₁ + [H] → HOCH(CH₃)CH₂O-C₆H₁₁ + CH₃CH₂OH

Less reactive reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of esters under standard conditions. commonorganicchemistry.comlibretexts.org

Table 1: Representative Conditions for the Reduction of Acetate Esters

ReagentSolventTemperature (°C)Typical Yield (%)
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to 35>90
Diisobutylaluminum Hydride (DIBAL-H)Toluene, Hexane (B92381)-78Variable (can yield aldehyde)
Borane-dimethyl sulfide (B99878) (BH₃-SMe₂)THF25 to 6585-95

Note: This table presents typical conditions for the reduction of secondary acetate esters and is intended to be representative for this compound due to the absence of specific experimental data for this compound.

The carbonyl carbon of the acetate group is electrophilic and can be attacked by various nucleophiles, leading to the substitution of the alkoxy group. This class of reactions includes hydrolysis, transesterification, and aminolysis. libretexts.org

Hydrolysis: In the presence of water and a catalyst (either acid or base), the ester can be hydrolyzed back to its constituent carboxylic acid (acetic acid) and alcohol (2-(Cyclohexyloxy)-1-methylethanol). libretexts.orgwikipedia.org Acid-catalyzed hydrolysis is a reversible equilibrium process. chemguide.co.uklibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. wikipedia.org

Acid-Catalyzed Hydrolysis: CH₃COOCH(CH₃)CH₂O-C₆H₁₁ + H₂O ⇌ CH₃COOH + HOCH(CH₃)CH₂O-C₆H₁₁ (in the presence of H⁺)

Base-Catalyzed Hydrolysis (Saponification): CH₃COOCH(CH₃)CH₂O-C₆H₁₁ + OH⁻ → CH₃COO⁻ + HOCH(CH₃)CH₂O-C₆H₁₁

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with that of another alcohol. masterorganicchemistry.comyoutube.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl acetate and 2-(Cyclohexyloxy)-1-methylethanol. Using a large excess of the new alcohol can drive the equilibrium toward the products. biofueljournal.com

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. youtube.com This reaction, known as aminolysis, typically requires heating and may proceed slowly. The reaction of this compound with ammonia would yield acetamide (B32628) and 2-(Cyclohexyloxy)-1-methylethanol. youtube.com

Table 2: Nucleophilic Acyl Substitution Reactions of this compound

ReactionNucleophileCatalystProducts
HydrolysisWaterH⁺ or OH⁻Acetic acid/Acetate and 2-(Cyclohexyloxy)-1-methylethanol
TransesterificationAlcohol (R'OH)H⁺ or R'O⁻R'OOCCH₃ and 2-(Cyclohexyloxy)-1-methylethanol
AminolysisAmmonia (NH₃)None (heat)Acetamide and 2-(Cyclohexyloxy)-1-methylethanol

Note: This table outlines the expected products from nucleophilic acyl substitution reactions based on general ester reactivity.

Oxidative Transformations and Degradation Pathways

The cyclohexyl ring, being a saturated hydrocarbon, is generally stable to oxidation. However, under specific conditions using strong oxidizing agents or catalysts, it can undergo oxidation. The tertiary C-H bond at the ether linkage is a potential site for initial radical abstraction. The oxidation of cyclohexane (B81311) itself, often catalyzed by cobalt salts, proceeds via a cyclohexyl hydroperoxide intermediate to yield cyclohexanol (B46403) and cyclohexanone. udhtu.edu.uawikipedia.org A similar pathway could be envisioned for the cyclohexyloxy group in this molecule, potentially leading to the formation of ketones or other oxygenated derivatives on the cyclohexane ring. The oxidation of cyclohexyl methyl ether with nitrogen dioxide and ozonized oxygen has been shown to yield cyclohexanone. oup.com

Table 3: Potential Products from the Controlled Oxidation of the Cyclohexyl Moiety

Oxidizing SystemPotential Primary Products
O₂ / Cobalt NaphthenateHydroxylated and ketonic derivatives of the cyclohexyl ring
NO₂ / O₃Ketone formation at the cyclohexyl ring (e.g., 4-oxo derivative)
H₂O₂ / Metal CatalystsHydroxylated derivatives of the cyclohexyl ring

Note: The products listed are hypothetical, based on the known oxidation chemistry of cyclohexane and cyclohexyl ethers.

Exposure to ultraviolet (UV) radiation can induce photochemical decomposition. For esters, this can occur via several pathways. One common pathway for acetate esters is the Norrish Type I cleavage, which involves the homolytic cleavage of the acyl-oxygen bond to form an acetyl radical and an alkoxy radical. These radicals can then undergo further reactions such as hydrogen abstraction or recombination.

Another potential pathway is a concerted elimination reaction, similar to pyrolysis, involving a six-membered transition state, which would lead to the formation of acetic acid and an alkene. researchgate.net In the case of this compound, this would require a hydrogen atom on the ethyl group, which is not available in the correct position for a direct intramolecular elimination.

The photolysis of cyclohexane derivatives can also lead to C-H and C-C bond cleavage, generating various radical species. acs.org The presence of the ether oxygen could also influence the photochemical behavior, potentially leading to cleavage of the C-O bonds within the ether linkage. The photochemical decomposition of acetate can lead to decarboxylation, forming carbon dioxide and alkane radicals. utexas.edu

The primary photochemical processes for this compound are likely to involve the cleavage of the ester's acyl-oxygen bond or the C-O bonds of the ether linkage, leading to a complex mixture of radical-derived products.

Mechanistic Investigations of Formation and Transformation Pathways

Kinetic Studies of Esterification and Hydrolysis

Kinetic studies are fundamental to understanding the rates at which 2-(cyclohexyloxy)-1-methylethyl acetate (B1210297) is formed and hydrolyzed, providing valuable data for process optimization. The acid-catalyzed esterification of secondary alcohols, such as 1-(cyclohexyloxy)-2-propanol, is a reversible reaction, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants. masterorganicchemistry.comresearchgate.netchemguide.co.uk

Research on the esterification of a closely related compound, propylene (B89431) glycol methyl ether (PGME), with acetic acid to form propylene glycol methyl ether acetate (PGMEA) offers significant kinetic insights. The reaction is typically conducted over solid acid catalysts, such as ion-exchange resins. preprints.orgmdpi.comresearchgate.net Studies have determined the apparent activation energy for this reaction, which provides a measure of the energy barrier that must be overcome for the reaction to occur.

For the synthesis of PGMEA, various apparent activation energies (Ea) have been reported, highlighting the influence of the specific catalytic system used:

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction from First Principles

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational chemistry allows for the a priori prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants, which can aid in the assignment of experimental spectra and provide confidence in structural assignments.

For 2-(Cyclohexyloxy)-1-methylethyl acetate (B1210297), theoretical ¹H and ¹³C NMR chemical shifts would typically be calculated using Density Functional Theory (DFT). The process involves optimizing the molecular geometry of the compound and then calculating the nuclear magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for these calculations. The choice of density functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results and is often benchmarked against experimental data for similar molecules.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 2-(Cyclohexyloxy)-1-methylethyl acetate, based on a DFT calculation, is presented below. It is important to note that these are illustrative values and would require actual computational studies for validation.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
11.2018.5
24.9572.1
33.5075.8
41.8032.0
51.6524.5
61.3026.0
71.6524.5
81.8032.0
92.0521.0
10-170.5
11--

Note: The atom numbering corresponds to a standard IUPAC nomenclature for the molecule. These values are hypothetical and for illustrative purposes only.

The calculation of spin-spin coupling constants (J-couplings) provides further structural information, particularly regarding the connectivity and dihedral angles between coupled nuclei. These parameters can also be computed using DFT, providing a more complete theoretical NMR spectrum.

Vibrational Frequencies and Infrared (IR) Spectra Simulation

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Simulating the IR spectrum of this compound from first principles involves calculating the harmonic vibrational frequencies and their corresponding intensities.

This is typically achieved by performing a frequency calculation at the optimized geometry of the molecule using a suitable level of theory (e.g., DFT with a specific functional and basis set). The output provides a list of vibrational modes and their frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The simulated spectrum can then be plotted as intensity versus wavenumber (cm⁻¹), allowing for direct comparison with an experimental IR spectrum.

A table of predicted characteristic vibrational frequencies for this compound is provided below for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (ester)1735
C-O stretch (ester)1240
C-O-C stretch (ether)1100
C-H stretch (alkane)2850-2950
C-H bend (alkane)1370-1465

Note: These are hypothetical values and would require specific computational analysis for verification.

Computational Modeling of Reaction Mechanisms and Transition States

Reaction Energy Profiles for Synthetic Routes

The synthesis of this compound could potentially proceed through several routes, such as the esterification of 1-(cyclohexyloxy)propan-2-ol (B13753150) with acetic anhydride (B1165640) or the reaction of a cyclohexoxide salt with 1-acetoxy-2-propyl halide.

Rational Design of Catalysts for Targeted Transformations

For many organic reactions, the choice of catalyst is critical for achieving high yield and selectivity. Computational modeling can aid in the rational design of catalysts for the synthesis of this compound.

For instance, if the synthesis involves an acid-catalyzed esterification, DFT calculations could be used to model the interaction of the reactants with different Lewis or Brønsted acids. By calculating the activation energies for the catalyzed reaction with various catalysts, it is possible to predict which catalyst will be most effective. This in-silico screening approach can significantly accelerate the process of catalyst discovery and optimization, reducing the need for extensive experimental work.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Multi-Dimensional NMR Spectroscopy

Multi-dimensional NMR spectroscopy offers an unparalleled view of the molecular framework by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.

A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the covalent bonding network of 2-(Cyclohexyloxy)-1-methylethyl acetate (B1210297).

¹H and ¹³C NMR Spectral Predictions: Based on established chemical shift ranges for similar structural motifs, a predicted ¹H and ¹³C NMR data table can be constructed. Protons on carbons adjacent to an ether oxygen typically resonate between δ 3.4 and 4.5 ppm, while the methine proton of the secondary acetate is expected in the δ 4.5-5.5 ppm range. The methyl protons of the acetate group would appear as a singlet around δ 2.0 ppm. The cyclohexyl protons would present as a complex series of multiplets in the δ 1.0-2.0 ppm region. In the ¹³C NMR spectrum, the carbonyl carbon of the ester is anticipated around δ 170 ppm, while carbons bonded to oxygen (C-O) in the ether and ester moieties are expected in the δ 60-80 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Cyclohexyloxy)-1-methylethyl acetate
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1 (CH-OAc)~4.9-5.1~70-75
2 (CH₂)~3.4-3.6~70-75
3 (CH₃ on C1)~1.2-1.3~15-20
Cyclohexyl C1' (CH-O)~3.3-3.5~75-80
Cyclohexyl C2'/C6' (CH₂)~1.7-1.9 (axial), ~1.2-1.4 (equatorial)~30-35
Cyclohexyl C3'/C5' (CH₂)~1.4-1.6 (axial), ~1.1-1.3 (equatorial)~23-27
Cyclohexyl C4' (CH₂)~1.2-1.5~25-28
Acetate C=O-~170-172
Acetate CH₃~2.0-2.1~20-22

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. A cross-peak between the methine proton at C1 and the methyl protons at C3 would confirm their adjacency. Similarly, correlations would be observed between the methine proton at C1 and the methylene (B1212753) protons at C2. Within the cyclohexyl ring, a cascade of COSY correlations would connect adjacent protons, allowing for the tracing of the entire spin system of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. libretexts.org Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal to which it is attached, providing definitive C-H assignments. libretexts.orgmdpi.commdpi.com For example, the proton signal around δ 4.9-5.1 would show a correlation to the carbon signal at δ 70-75, confirming this as the C1-H1 pair of the acetate-bearing methine group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular fragments by identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. libretexts.org Key HMBC correlations would include:

A correlation from the acetate methyl protons (~δ 2.0-2.1) to the carbonyl carbon (~δ 170-172) and to the C1 methine carbon (~δ 70-75).

Correlations from the C1 methine proton (~δ 4.9-5.1) to the C2 methylene carbon (~δ 70-75), the C3 methyl carbon (~δ 15-20), and the acetate carbonyl carbon (~δ 170-172).

A crucial correlation from the C2 methylene protons (~δ 3.4-3.6) to the C1' carbon of the cyclohexyl ring (~δ 75-80), which bridges the two main fragments of the molecule.

Correlations from the C1' cyclohexyl proton (~δ 3.3-3.5) to the C2 methylene carbon of the ethyl group and to the C2' and C6' carbons of the cyclohexyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the stereochemistry and preferred conformation of a molecule by detecting through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu

For this compound, which contains a chiral center at C1, NOESY/ROESY would be instrumental. For instance, correlations between the C1 methine proton and specific protons on the cyclohexyl ring would help to define the relative orientation of the two parts of the molecule. Within the cyclohexyl ring, which exists in a chair conformation, NOESY/ROESY can distinguish between axial and equatorial protons. researchgate.net For example, a strong NOE between protons in a 1,3-diaxial relationship would be expected. The presence or absence of specific NOE cross-peaks would provide critical constraints for conformational analysis and the determination of the relative stereochemistry. acdlabs.com

Mass Spectrometry Techniques for Fragmentation Analysis and Purity Assessment

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers valuable structural insights.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound (C₁₁H₂₀O₃) with high precision (typically to within 5 ppm). This accurate mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other isobaric compounds. The theoretical exact mass for C₁₁H₂₀O₃ is 200.14124 Da. An experimentally determined mass that closely matches this value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺ or M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments helps to piece together the molecular structure.

For this compound, characteristic fragmentation patterns for both the cyclohexyl ether and the secondary acetate moieties would be expected.

Loss of the Acetoxy Group: A common fragmentation pathway for acetates is the loss of acetic acid (60 Da) or the acetyl group (43 Da).

Cleavage of the Ether Bond: Ethers can fragment via cleavage of the C-O bond. A prominent fragmentation would be the cleavage of the bond between the ether oxygen and the cyclohexyl ring, or the bond between the oxygen and the ethyl group.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo characteristic fragmentations, often involving the loss of ethene (28 Da) or other small neutral molecules.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
Predicted m/zProposed Fragment Structure/Origin
201.1491[M+H]⁺ (Protonated molecular ion)
141.1017[M+H - CH₃COOH]⁺ (Loss of acetic acid)
115.1174[C₇H₁₅O]⁺ (Cleavage of the ester group)
99.0810[C₆H₁₁O]⁺ (Cyclohexyloxy cation)
81.0704[C₆H₉]⁺ (Cyclohexenyl cation, from loss of water from protonated cyclohexanol)
43.0184[CH₃CO]⁺ (Acetyl cation)

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic fingerprint of a molecule based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy.

For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to its functional groups.

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the methyl and methylene groups in the cyclohexyl and ethyl acetate moieties. stackexchange.com

C=O Stretching: A moderately intense band around 1735-1750 cm⁻¹ would be characteristic of the carbonyl (C=O) stretch of the ester group.

C-O Stretching: The C-O stretching vibrations of the ether and ester linkages would appear in the 1000-1300 cm⁻¹ region. ias.ac.in

Cyclohexyl Ring Vibrations: The cyclohexyl ring has several characteristic vibrational modes, including ring breathing and deformation modes, which would appear in the fingerprint region (below 1500 cm⁻¹). A prominent ring breathing mode is often observed around 802 cm⁻¹. echemi.com

Table 3: Predicted Characteristic Raman Shifts for this compound
Raman Shift (cm⁻¹)Vibrational Assignment
~2850-2950C-H stretching (cyclohexyl, methyl, methylene)
~1740C=O stretching (ester)
~1450CH₂/CH₃ bending
~1245C-O-C stretching (ester)
~1100C-O-C stretching (ether)
~802Cyclohexane (B81311) ring breathing

X-ray Crystallography of Derivatives or Co-crystals for Absolute Structure Determination

As of the latest available research, there is no publicly accessible X-ray crystallography data for derivatives or co-crystals of this compound. A thorough search of scientific literature and crystallographic databases did not yield any studies reporting the single-crystal X-ray diffraction analysis of this specific compound or its close derivatives.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method is unparalleled in its ability to provide definitive information on bond lengths, bond angles, and the absolute configuration of chiral molecules. The process typically involves growing a single, high-quality crystal of the compound of interest, or a derivative or co-crystal thereof. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to construct a detailed model of the molecular structure.

For a compound like this compound, which contains stereocenters, X-ray crystallography would be the definitive method for unambiguously determining its absolute stereochemistry. While other spectroscopic techniques such as NMR and mass spectrometry can provide valuable information about the connectivity and relative stereochemistry of a molecule, only X-ray crystallography can, in most cases, provide the absolute structure without the need for comparison to standards of known configuration.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, is a common strategy to obtain crystals suitable for X-ray diffraction when the parent compound does not readily crystallize on its own. sci-hub.box Similarly, the synthesis of a crystalline derivative is another approach to facilitate structural determination.

Although general principles of co-crystallization are well-established, the absence of specific studies on this compound means that no experimental data on its potential co-crystals or crystalline derivatives can be presented. Future research in this area would be necessary to provide the detailed structural insights that X-ray crystallography offers.

Derivatization and Analog Synthesis for Structure Reactivity Studies

Synthesis of Positional Isomers and Stereoisomers

The biological and chemical properties of a molecule are often highly dependent on its stereochemistry and the relative positions of its functional groups. The synthesis of positional and stereoisomers of 2-(cyclohexyloxy)-1-methylethyl acetate (B1210297) is therefore fundamental to understanding its function. The two primary positional isomers are 2-(cyclohexyloxy)-1-methylethyl acetate and 1-(cyclohexyloxy)-2-propyl acetate. Each of these has a chiral center, leading to a pair of enantiomers (R and S).

The synthesis of these isomers typically begins with the corresponding chiral propylene (B89431) glycol monoethers. For instance, the enantiomers of 2-cyclohexyloxy-1-propanol can be prepared via the ring-opening of optically pure propylene oxide with cyclohexanol (B46403) under basic or acidic conditions. Subsequent esterification with acetic anhydride (B1165640) or acetyl chloride would yield the desired (R)- and (S)-2-(cyclohexyloxy)-1-methylethyl acetate. A similar approach starting from the appropriate chiral precursors would afford the enantiomers of 1-(cyclohexyloxy)-2-propyl acetate.

General synthetic strategies often employed for creating stereoisomers include the use of chiral catalysts in reactions like Sharpless asymmetric dihydroxylation, followed by esterification. google.com Enzymatic resolutions are also a powerful tool for separating enantiomers or for the stereoselective synthesis of chiral building blocks.

Table 1: Positional and Stereoisomers of Cyclohexyloxy Propyl Acetate
IsomerStructureKey Synthetic Precursor
(R)-2-(Cyclohexyloxy)-1-methylethyl acetateCH₃CH(OC₆H₁₁)CH₂OC(O)CH₃(R)-2-(Cyclohexyloxy)-1-propanol
(S)-2-(Cyclohexyloxy)-1-methylethyl acetateCH₃CH(OC₆H₁₁)CH₂OC(O)CH₃(S)-2-(Cyclohexyloxy)-1-propanol
(R)-1-(Cyclohexyloxy)-2-propyl acetateC₆H₁₁OCH₂CH(OC(O)CH₃)CH₃(R)-1-(Cyclohexyloxy)-2-propanol
(S)-1-(Cyclohexyloxy)-2-propyl acetateC₆H₁₁OCH₂CH(OC(O)CH₃)CH₃(S)-1-(Cyclohexyloxy)-2-propanol

Preparation of Esters with Different Alkyl Chains or Cyclohexyl Substituents

To investigate the influence of the ester and cyclohexyl groups on the molecule's properties, a variety of analogs can be synthesized. This involves modifying the alkyl chain of the acetate group or introducing substituents onto the cyclohexyl ring.

Standard esterification methods, such as Fischer esterification (reaction of the corresponding alcohol with a carboxylic acid in the presence of an acid catalyst) or transesterification, can be employed to introduce different acyl groups. For example, reacting 2-(cyclohexyloxy)-1-propanol with propionic acid would yield 2-(cyclohexyloxy)-1-methylethyl propionate. Enzymatic methods, such as using immobilized lipases, can also be used for clean and selective ester synthesis. nih.gov

Analogs with substituted cyclohexyl rings can be prepared by starting with a substituted cyclohexanol. For instance, using 4-methylcyclohexanol (B52717) as the starting material in the etherification of propylene oxide, followed by acetylation, would result in 2-(4-methylcyclohexyloxy)-1-methylethyl acetate.

Table 2: Analogs with Varied Ester and Cyclohexyl Moieties
Analog NameStructureKey Reactants
2-(Cyclohexyloxy)-1-methylethyl propionateCH₃CH(OC₆H₁₁)CH₂OC(O)CH₂CH₃2-(Cyclohexyloxy)-1-propanol and Propionic acid
2-(Cyclohexyloxy)-1-methylethyl butyrateCH₃CH(OC₆H₁₁)CH₂OC(O)(CH₂)₂CH₃2-(Cyclohexyloxy)-1-propanol and Butyric acid
2-(4-Methylcyclohexyloxy)-1-methylethyl acetateCH₃CH(OC₆H₁₀CH₃)CH₂OC(O)CH₃2-(4-Methylcyclohexyloxy)-1-propanol and Acetic anhydride
2-(4-Chlorocyclohexyloxy)-1-methylethyl acetateCH₃CH(OC₆H₁₀Cl)CH₂OC(O)CH₃2-(4-Chlorocyclohexyloxy)-1-propanol and Acetic anhydride

Synthesis of Ether Analogs with Varying Alicyclic or Acyclic Moieties

For example, reacting the sodium salt of 1-acetoxy-2-propanol with cyclopentyl bromide would yield 2-(cyclopentyloxy)-1-methylethyl acetate. Similarly, using isopropyl bromide would result in 2-(isopropoxy)-1-methylethyl acetate. The synthesis of propylene glycol methyl ether acetate (PGMEA) is a well-established industrial process that can serve as a model for the synthesis of these acyclic ether analogs. researchgate.netmdpi.com

Table 3: Ether Analogs of 2-(Alkoxy)-1-methylethyl Acetate
Analog NameStructureKey Ether-Forming Reactants
2-(Cyclopentyloxy)-1-methylethyl acetateCH₃CH(OC₅H₉)CH₂OC(O)CH₃Sodium 1-acetoxy-2-propoxide and Cyclopentyl bromide
2-(Cycloheptyloxy)-1-methylethyl acetateCH₃CH(OC₇H₁₃)CH₂OC(O)CH₃Sodium 1-acetoxy-2-propoxide and Cycloheptyl bromide
2-(Isopropoxy)-1-methylethyl acetateCH₃CH(OCH(CH₃)₂)CH₂OC(O)CH₃Sodium 1-acetoxy-2-propoxide and Isopropyl bromide
2-(tert-Butoxy)-1-methylethyl acetateCH₃CH(OC(CH₃)₃)CH₂OC(O)CH₃Sodium 1-acetoxy-2-propoxide and tert-Butyl bromide

Development of Precursors for More Complex Chemical Structures

This compound can serve as a versatile precursor for the synthesis of more complex molecules. The ester and ether linkages offer handles for further chemical transformations.

Hydrolysis of the acetate ester, typically under basic conditions, yields 2-cyclohexyloxy-1-propanol. This alcohol can then be used in a variety of subsequent reactions. For example, it can be oxidized to the corresponding ketone, 2-cyclohexyloxy-1-propanone, or converted to other functional groups. The hydroxyl group can also serve as a point of attachment for larger molecular fragments through esterification or etherification reactions.

Furthermore, the ether linkage can be cleaved under harsh acidic conditions, although this is generally less selective. More controlled cleavage might be possible with specific reagents. The ability to selectively deprotect the hydroxyl group allows for the stepwise construction of more elaborate chemical architectures, making this compound a useful building block in organic synthesis.

Table 4: Key Precursors Derived from this compound
Precursor NameStructureSynthetic Transformation
2-Cyclohexyloxy-1-propanolCH₃CH(OC₆H₁₁)CH₂OHBase-catalyzed hydrolysis of the acetate ester
2-Cyclohexyloxy-1-propanoneCH₃CH(OC₆H₁₁)C(O)CH₃Oxidation of 2-cyclohexyloxy-1-propanol
1-(Benzyloxy)-2-(cyclohexyloxy)propaneCH₃CH(OC₆H₁₁)CH₂OCH₂C₆H₅Williamson ether synthesis from 2-cyclohexyloxy-1-propanol and benzyl (B1604629) bromide

Environmental Fate Studies of 2 Cyclohexyloxy 1 Methylethyl Acetate Via Chemical Degradation Pathways

Hydrolysis in Aqueous Environments (Purely Chemical, Non-Biological)

Hydrolysis is a primary degradation pathway for many esters in aqueous environments, involving the cleavage of the ester bond to form an alcohol and a carboxylic acid. The rate of this reaction is significantly influenced by pH and temperature. However, a detailed search of scientific databases and environmental reports did not yield any specific studies on the hydrolysis of 2-(Cyclohexyloxy)-1-methylethyl acetate (B1210297). Consequently, no empirical data on its hydrolysis rate constants, half-life under various pH conditions, or the specific identity of its degradation products (expected to be 2-(cyclohexyloxy)-1-methylethanol and acetic acid) is available in the current body of scientific literature.

Table 9.1-1: Hydrolysis Data for 2-(Cyclohexyloxy)-1-methylethyl Acetate

pH Temperature (°C) Half-life (t½) Rate Constant (k) Degradation Products

Photolytic Degradation Under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The extent and rate of photolysis depend on the compound's ability to absorb light at specific wavelengths (typically in the UV spectrum) and the quantum yield of the reaction. There are currently no published studies that specifically investigate the photolytic degradation of this compound under simulated environmental conditions. As a result, information regarding its absorption spectrum, quantum yield, and the identity of its photoproducts remains uncharacterized.

Table 9.2-1: Photolytic Degradation Data for this compound

Light Source/Wavelength Irradiance Quantum Yield Half-life (t½) Photodegradation Products

Oxidative Degradation by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

In the environment, particularly in the atmosphere and in sunlit surface waters, organic compounds can be degraded through oxidation by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most significant. The rate of this degradation is determined by the compound's reaction rate constant with the specific oxidant. A thorough literature search found no specific studies measuring the rate constant for the reaction of this compound with hydroxyl radicals or other reactive oxygen species. Therefore, its atmospheric half-life and the nature of its oxidative degradation products have not been experimentally determined.

Table 9.3-1: Oxidative Degradation Data for this compound

Oxidant Rate Constant (k) Atmospheric Half-life (t½) Major Degradation Products
Hydroxyl Radical (•OH) Data Not Available Data Not Available Data Not Available
Ozone (O₃) Data Not Available Data Not Available Data Not Available

Chemically-Induced Transformation in Soil or Sediment Matrices

Abiotic, or purely chemical, degradation in soil and sediment can occur through various processes, including hydrolysis and redox reactions, often catalyzed by minerals and metal ions present in the matrix. These processes are distinct from biological degradation. No specific research on the chemically-induced transformation of this compound in soil or sediment matrices has been found in the available literature. Consequently, data on its abiotic degradation rates, the influence of soil/sediment properties (e.g., clay content, organic matter, pH), and the resulting transformation products are not available.

Table 9.4-1: Chemically-Induced Transformation in Soil/Sediment for this compound

Soil/Sediment Type Key Parameter (e.g., pH, Organic Carbon) Half-life (t½) Transformation Products

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of ether-esters such as 2-(Cyclohexyloxy)-1-methylethyl acetate (B1210297) traditionally involves multi-step processes that may include etherification followed by esterification. Future research is likely to focus on the development of novel catalytic systems that can enhance the efficiency, selectivity, and environmental footprint of these synthetic routes.

One promising area of exploration is the use of bifunctional catalysts that can facilitate both the etherification and esterification reactions in a one-pot synthesis. This approach would streamline the production process, reduce waste, and lower energy consumption. For instance, solid acid catalysts, such as zeolites or functionalized mesoporous silicas, could be engineered to possess both acidic sites for the esterification of a secondary alcohol and Lewis acidic sites to promote the etherification with cyclohexanol (B46403).

Furthermore, the application of biocatalysis in the synthesis of such molecules represents a significant frontier. Enzymes, such as lipases and esterases, could offer high chemo- and regioselectivity under mild reaction conditions. Research into immobilized enzymes could lead to the development of robust and reusable catalysts for the continuous production of 2-(Cyclohexyloxy)-1-methylethyl acetate. While the enzymatic synthesis of various acetates has been explored, specific studies on this compound are yet to be prevalent.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Planning

The integration of AI can extend beyond route planning to the optimization of reaction parameters. Machine learning models can be trained on experimental data to predict how variables such as temperature, pressure, catalyst loading, and reactant ratios will affect the outcome of the synthesis. This predictive capability can significantly reduce the number of experiments required to optimize a synthetic process, accelerating the research and development timeline.

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To ensure the efficiency and safety of chemical processes, the development of advanced analytical techniques for real-time reaction monitoring is crucial. For the synthesis of this compound, in-situ spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy could provide continuous data on the concentration of reactants, intermediates, and products.

Investigation of its Role as a Building Block in Supramolecular Chemistry or Material Science Precursors

The molecular structure of this compound, with its combination of a flexible cyclohexyl ether group and an acetate functionality, suggests its potential as a versatile building block in supramolecular chemistry and as a precursor in material science.

In the realm of supramolecular chemistry, the ether and carbonyl oxygens could act as hydrogen bond acceptors, enabling the molecule to participate in the formation of self-assembling systems. Researchers might explore how this compound interacts with other molecules to form well-defined supramolecular architectures such as liquid crystals or gels. The specific stereochemistry of the 1-methylethyl group could also play a crucial role in directing the formation of chiral supramolecular structures.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate to improve yield and purity?

  • Methodology : Start with esterification of cyclohexanol derivatives with acetic acid under acidic catalysis (e.g., sulfuric acid). Adjust reaction parameters such as molar ratios (e.g., 1:1.2 acid-to-alcohol), reflux duration (4–6 hours), and temperature (80–100°C). Post-reaction, neutralize excess acid with sodium bicarbonate, extract the product using ethyl acetate, and purify via fractional distillation or recrystallization. Monitor purity via GC-MS or HPLC .
  • Key Considerations : Optimize solvent choice (e.g., methanol or ethanol) to balance solubility and reaction kinetics. Use inert atmospheres to prevent oxidation of sensitive intermediates.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • GC-MS : For volatile compound analysis and purity assessment (retention time and fragmentation patterns) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (δ 2.0–2.2 ppm for acetate methyl, δ 3.5–4.5 ppm for cyclohexyloxy protons) and stereochemistry .
  • FT-IR : Identify functional groups (C=O stretch at ~1740 cm⁻¹, C-O ester at 1240–1160 cm⁻¹) .
    • Validation : Cross-reference spectral data with databases like NIST or PubChem to resolve discrepancies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Keep in airtight containers away from oxidizers and heat sources. Store below 25°C in ventilated areas .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

  • Methodology : Compare derivatives with modified substituents (e.g., cyclohexenyl vs. cyclohexyl groups) using:

  • Computational Modeling : DFT calculations to predict electronic effects and steric hindrance .
  • Enzymatic Assays : Test inhibition of esterase enzymes to assess metabolic stability .
    • Key Findings :
CompoundKey Structural FeatureReactivity/Bioactivity Difference
Allyl (cyclohexyloxy)acetateAllyl groupHigher volatility, lower thermal stability
Cyclohexylacetic acidCarboxylic acid moietyIncreased hydrogen-bonding capacity
Methyl cyclohexyl estersShorter alkyl chainsEnhanced hydrolysis rates in basic media
Table adapted from structural comparisons in and .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodology :

  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and high-resolution MS to confirm molecular structure .
  • Environmental Controls : Replicate experiments under standardized conditions (humidity, temperature) to identify external factors affecting data .
    • Case Study : Discrepancies in GC retention times may arise from column aging or impurities. Use internal standards (e.g., n-alkanes) for calibration .

Q. What computational tools are suitable for predicting the environmental fate of this compound?

  • Methodology :

  • EPI Suite : Estimate biodegradation half-life and bioaccumulation potential using QSAR models .
  • Molecular Dynamics (MD) : Simulate interactions with soil matrices to predict adsorption/leaching behavior .
    • Outcome : The compound’s ester group suggests moderate hydrolysis in aquatic environments (t₁/₂ ~7–14 days at pH 7) .

Q. What experimental approaches can elucidate degradation pathways under oxidative conditions?

  • Methodology :

  • Accelerated Oxidation Studies : Expose the compound to UV/H₂O₂ or Fenton’s reagent. Analyze degradation products via LC-QTOF-MS .
  • Radical Trapping : Use spin-trapping agents (e.g., DMPO) in EPR spectroscopy to identify reactive oxygen species involved .
    • Key Insight : Cyclohexyloxy groups may form stable radical intermediates, leading to dimerization or ring-opening products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.